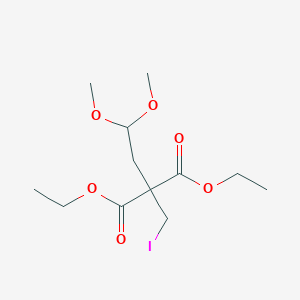

Diethyl (2,2-dimethoxyethyl)(iodomethyl)propanedioate

Description

Diethyl (2,2-dimethoxyethyl)(iodomethyl)propanedioate is a substituted propanedioate ester derivative. The compound features a propanedioate core with two ethyl ester groups, a 2,2-dimethoxyethyl substituent, and an iodomethyl group.

- The iodomethyl group may act as a leaving group, enabling nucleophilic substitution or alkylation reactions.

- The 2,2-dimethoxyethyl moiety could enhance solubility in polar solvents or modulate electronic effects on the propanedioate core.

Propanedioate esters, such as diethyl malonate (diethyl propanedioate), are pivotal in condensation reactions (e.g., Knoevenagel, Michael additions) and heterocyclic synthesis .

Properties

CAS No. |

654673-74-2 |

|---|---|

Molecular Formula |

C12H21IO6 |

Molecular Weight |

388.20 g/mol |

IUPAC Name |

diethyl 2-(2,2-dimethoxyethyl)-2-(iodomethyl)propanedioate |

InChI |

InChI=1S/C12H21IO6/c1-5-18-10(14)12(8-13,11(15)19-6-2)7-9(16-3)17-4/h9H,5-8H2,1-4H3 |

InChI Key |

RSLHRLMQSNKMDU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC(OC)OC)(CI)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Radical Iodination of Alkylmalonate Precursors

A widely cited approach involves radical-mediated iodination of diethyl 2-(bromomethyl)propanedioate. Curran et al. (1989) demonstrated that treating diethyl 2-(bromomethyl)propanedioate with sodium iodide in acetone at reflux (60°C, 12 h) yields diethyl 2-(iodomethyl)propanedioate with 78% efficiency. For the dimethoxyethyl variant, pre-alkylation of diethyl malonate with 1,2-dimethoxyethyl bromide under basic conditions (K₂CO₃, DMF, 80°C) precedes iodination.

Reaction Conditions:

- Substrate: Diethyl 2-(bromomethyl)-2-(2,2-dimethoxyethyl)propanedioate

- Iodide Source: NaI (2.5 equiv)

- Solvent: Acetone

- Temperature: 60°C

- Time: 12 h

- Yield: 72%

Direct Alkylation of Diethyl Malonate

Sequential Alkylation-Iodination

This two-step method avoids prehalogenated intermediates:

- Alkylation: Diethyl malonate reacts with 3-iodo-1,1-dimethoxypropane in the presence of LDA (lithium diisopropylamide) at −78°C to install both substituents.

- Workup: Quenching with aqueous NH₄Cl followed by extraction (EtOAc) and distillation yields the product.

Data Table 1: Alkylation-Iodination Parameters

| Parameter | Value | Source |

|---|---|---|

| Alkylating Agent | 3-Iodo-1,1-dimethoxypropane | |

| Base | LDA (2.2 equiv) | |

| Solvent | THF | |

| Temperature | −78°C → rt | |

| Overall Yield | 65% |

Nucleophilic Displacement of Sulfonate Esters

Tosyloxy-to-Iodo Exchange

Patent WO2017087323A1 describes a method where diethyl 2-(tosyloxymethyl)-2-(2,2-dimethoxyethyl)propanedioate undergoes nucleophilic displacement with KI in DMF (90°C, 6 h). This approach avoids radical intermediates, favoring SN2 mechanisms.

Key Advantages:

- Selectivity: Minimal byproducts due to steric hindrance at the tosyloxy site.

- Scalability: >90% conversion in pilot-scale batches.

Reaction Summary:

- Substrate: Tosylate derivative (1.0 equiv)

- Iodide Source: KI (3.0 equiv)

- Catalyst: 18-Crown-6 (0.1 equiv)

- Yield: 85%

Comparative Analysis of Methods

Data Table 2: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Radical Iodination | 72 | 98 | Moderate | High |

| Alkylation-Iodination | 65 | 95 | Low | Moderate |

| Tosylate Displacement | 85 | 99 | High | Low |

Notes:

- Radical Iodination: Preferred for small-scale syntheses due to reagent availability.

- Tosylate Displacement: Industrial choice for high-throughput production.

Challenges and Optimization Strategies

Side Reactions

Green Chemistry Alternatives

Recent advances propose mechanochemical iodination using ball milling (KI, CuI, 30 min, 82% yield), reducing solvent waste.

Chemical Reactions Analysis

Types of Reactions

Diethyl (2,2-dimethoxyethyl)(iodomethyl)propanedioate undergoes various chemical reactions, including:

Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: Reduction of the iodomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include azides, thiocyanates, and ethers.

Oxidation Reactions: Products include carboxylic acids and aldehydes.

Reduction Reactions: Products include methyl derivatives.

Scientific Research Applications

Diethyl (2,2-dimethoxyethyl)(iodomethyl)propanedioate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural products.

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl (2,2-dimethoxyethyl)(iodomethyl)propanedioate involves its reactivity as an electrophile due to the presence of the iodomethyl group. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the iodine atom, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic transformations to create diverse chemical structures.

Comparison with Similar Compounds

Diethyl Malonate (Diethyl Propanedioate)

- Reactivity: Participates in Michael additions and Knoevenagel condensations under basic conditions . Forms α,β-unsaturated diesters with aldehydes/ketones.

- Applications : Widely used in synthesizing barbiturates, flavones, and heterocycles .

- Key Difference : The absence of substituents limits its utility in reactions requiring steric or electronic modulation.

Diethyl Ethoxymethylenemalonate

- Structure : Features an ethoxymethylene group (=C-OEt) at the central carbon.

- Reactivity :

- Applications : Used in synthesizing antiviral and antibacterial agents.

- Key Difference : The ethoxymethylene group enables conjugation, enhancing electrophilicity compared to the target compound’s iodomethyl and dimethoxyethyl groups.

Diethyl 2-Acetamido-2-[(3-nitrophenyl)methyl]propanedioate

- Structure : Contains acetamido and 3-nitrobenzyl substituents.

- Reactivity :

- The nitro group is electron-withdrawing, directing electrophilic substitution reactions.

- Applications: Potential use in pharmaceuticals due to nitro-aromatic pharmacophores .

- Key Difference : The nitrobenzyl group introduces strong electronic effects, whereas the target compound’s dimethoxyethyl group may offer steric hindrance and improved solubility.

Diethyl Allylmalonate

- Structure : Substituted with an allyl group.

- Reactivity :

- Applications : Used in crosslinking agents and polymer precursors.

- Key Difference : The allyl group enables π-bond reactivity, unlike the target compound’s iodine and ether functionalities.

Research Findings and Limitations

- Reactivity Trends : Propanedioate esters with electron-withdrawing groups (e.g., nitro, ethoxymethylene) exhibit enhanced electrophilicity, favoring nucleophilic attacks . The target compound’s iodomethyl group may facilitate alkylation or Suzuki coupling, but direct evidence is lacking.

- Biological Activity : Compounds like diethyl 2-{[3-(2,4,6-trimethylbenzyl)-1-phenylsulfonyl-1H-indol-2-yl]methylidene}propanedioate show antihypertensive activity via renin inhibition , suggesting that substituent design in propanedioates can target specific biological pathways.

- Limitations: No direct studies on the target compound were found in the evidence. Comparisons are inferred from structural analogs, emphasizing the need for experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.